molecular formula C9H8ClNO3 B14593593 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol CAS No. 61131-67-7

2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol

Katalognummer: B14593593
CAS-Nummer: 61131-67-7
Molekulargewicht: 213.62 g/mol
InChI-Schlüssel: KEOKTXDPQTYLJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound belonging to the class of nitroalkenes It is characterized by the presence of a chloro group, a nitro group, and a phenolic hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol typically involves a nucleophilic aromatic substitution reaction. The process begins with the reaction of 2-chlorophenol with nitroethane in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is carried out under controlled conditions, including temperature and solvent choice, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Strong nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol is unique due to the presence of both chloro and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

61131-67-7

Molekularformel

C9H8ClNO3

Molekulargewicht

213.62 g/mol

IUPAC-Name

2-chloro-4-(2-nitroprop-1-enyl)phenol

InChI

InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3

InChI-Schlüssel

KEOKTXDPQTYLJE-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC(=C(C=C1)O)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.